1,8-Bis(hydroxymethyl)anthracene
Description
The exact mass of the compound 1,8-Bis(hydroxymethyl)anthracene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,8-Bis(hydroxymethyl)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Bis(hydroxymethyl)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[8-(hydroxymethyl)anthracen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8,17-18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHJWFSWKUADLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)CO)C(=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514208 | |
| Record name | (Anthracene-1,8-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34824-20-9 | |
| Record name | (Anthracene-1,8-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Bis(hydroxymethyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,8-Bis(hydroxymethyl)anthracene: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Bis(hydroxymethyl)anthracene (CAS Number: 34824-20-9) is a unique aromatic diol built upon a rigid anthracene scaffold. The strategic placement of two hydroxymethyl groups at the peri-positions of the anthracene core imparts distinct structural and chemical properties, making it a molecule of significant interest in both medicinal chemistry and materials science. This guide provides a comprehensive overview of 1,8-bis(hydroxymethyl)anthracene, from its synthesis and detailed characterization to its potential as a versatile building block in the development of novel therapeutics and advanced materials.
Molecular Structure and Physicochemical Properties
1,8-Bis(hydroxymethyl)anthracene, with the chemical formula C₁₆H₁₄O₂, is a crystalline solid at room temperature.[1] The core of the molecule consists of a planar anthracene system, a polycyclic aromatic hydrocarbon composed of three fused benzene rings.[2] The two hydroxymethyl (-CH₂OH) groups are situated at the 1 and 8 positions of the anthracene nucleus. This peri-substitution pattern forces the hydroxymethyl groups into close proximity, influencing the molecule's conformation and reactivity.
The crystal structure of 1,8-bis(hydroxymethyl)anthracene reveals a nearly planar anthracene core.[2] The geometric arrangement of the hydroxymethyl groups facilitates the formation of an infinite zigzag chain of hydrogen bonds, where each hydroxyl group acts as both a donor and an acceptor.[2] This intermolecular hydrogen bonding network plays a crucial role in the solid-state packing and thermal stability of the compound.
| Property | Value | Source |
| CAS Number | 34824-20-9 | |
| Molecular Formula | C₁₆H₁₄O₂ | |
| Molecular Weight | 238.29 g/mol | [1] |
| Appearance | Crystalline Powder | [1] |
| Melting Point | 222 °C | [1] |
| Purity | ≥98.0% (GC) | [1] |
Synthesis of 1,8-Bis(hydroxymethyl)anthracene: A Proposed Protocol
While several synthetic routes to substituted anthracenes have been reported, a detailed, peer-reviewed protocol for the direct synthesis of 1,8-bis(hydroxymethyl)anthracene can be elusive. However, a robust and logical approach involves the reduction of the commercially available 1,8-anthracenedicarboxylic acid. This transformation is a standard procedure in organic synthesis, and the following protocol is based on well-established principles of using lithium aluminum hydride (LiAlH₄) as a powerful reducing agent for carboxylic acids.[3][4][5][6][7]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 1,8-Bis(hydroxymethyl)anthracene.
Detailed Experimental Protocol (Proposed)
Materials:
-
1,8-Anthracenedicarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1,8-anthracenedicarboxylic acid in anhydrous THF. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as LiAlH₄ reacts violently with water.[3]
-
Preparation of LiAlH₄ Solution: In a separate flame-dried flask, carefully prepare a solution of LiAlH₄ in anhydrous THF.
-
Reduction: Cool the suspension of the dicarboxylic acid to 0 °C using an ice bath. Slowly add the LiAlH₄ solution to the cooled suspension via a dropping funnel. The addition should be dropwise to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of Rochelle's salt. This will form a granular precipitate that is easier to filter.
-
Workup and Extraction: Filter the mixture and wash the solid residue with THF. Combine the organic filtrates and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1,8-bis(hydroxymethyl)anthracene by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Spectroscopic Characterization
Accurate characterization of the synthesized 1,8-bis(hydroxymethyl)anthracene is crucial for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
¹H and ¹³C NMR Data
The following table summarizes the expected and reported NMR chemical shifts for 1,8-bis(hydroxymethyl)anthracene in DMSO-d₆.[1]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | 8.776 | ~124-132 |
| Aromatic CH | 8.580 | ~124-132 |
| Aromatic CH | 7.979 | ~124-132 |
| Aromatic CH | 7.591 | ~124-132 |
| Aromatic CH | 7.483 | ~124-132 |
| -OH | 5.44 | - |
| -CH₂- | 5.155 | ~60-65 |
Note: The exact chemical shifts for the aromatic carbons can vary and would require a detailed 2D NMR analysis for precise assignment. The ¹³C NMR spectrum is available on ChemicalBook.[1] The provided ¹H NMR data shows distinct signals for the aromatic protons and the hydroxymethyl protons, consistent with the proposed structure. The integration of these signals should correspond to the number of protons in each environment.
Chemical Reactivity and Potential as a Chemical Intermediate
The chemical reactivity of 1,8-bis(hydroxymethyl)anthracene is primarily dictated by the anthracene core and the two hydroxymethyl groups.
Reactions of the Anthracene Core
The anthracene moiety is known to undergo several characteristic reactions, including:
-
Electrophilic Aromatic Substitution: While anthracene is generally less reactive than benzene, it can undergo electrophilic substitution reactions.
-
Oxidation: The central ring of anthracene is susceptible to oxidation, which can lead to the formation of anthraquinones.
-
Diels-Alder Reactions: The 9 and 10 positions of the anthracene core can act as a diene in Diels-Alder reactions.
Reactions of the Hydroxymethyl Groups
The two primary alcohol functionalities are versatile handles for a variety of chemical transformations, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers under appropriate conditions.
-
Oxidation: Oxidation to the corresponding dialdehyde or dicarboxylic acid.
-
Halogenation: Conversion of the hydroxyl groups to halogens (e.g., -CH₂Br or -CH₂Cl).
This diverse reactivity profile makes 1,8-bis(hydroxymethyl)anthracene a valuable intermediate for the synthesis of more complex molecules.
Potential Applications
The unique structural features of 1,8-bis(hydroxymethyl)anthracene open up possibilities for its application in several fields.
Drug Development
Structurally related 1,8-disubstituted anthracene derivatives, such as 1,8-dihydroanthraquinone derivatives, have demonstrated significant biological activity, including the ability to induce apoptosis and necrosis in cancer cells.[8][9] These compounds can intercalate with DNA and generate reactive oxygen species, leading to cytotoxic effects against tumor cells.[8] While specific studies on the anticancer activity of 1,8-bis(hydroxymethyl)anthracene are limited, its structural similarity to these bioactive compounds suggests that it could serve as a valuable scaffold for the design and synthesis of novel anticancer agents. Further derivatization of the hydroxymethyl groups could lead to the development of prodrugs or compounds with enhanced biological activity and target specificity.
Materials Science
The rigid and planar nature of the anthracene core, combined with the reactive hydroxymethyl groups, makes 1,8-bis(hydroxymethyl)anthracene an attractive building block for the construction of advanced materials. Anthracene-based linkers are utilized in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and sensing.[10][11][12] The diol functionality of 1,8-bis(hydroxymethyl)anthracene allows for its incorporation into polymers, potentially imparting unique photophysical or mechanical properties.
Safety and Handling
1,8-Bis(hydroxymethyl)anthracene is classified as a chemical for research and industrial use and is not intended for medical or consumer applications.[13] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin and serious eye irritation. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1,8-Bis(hydroxymethyl)anthracene is a fascinating molecule with a rich chemistry and significant potential for future applications. Its rigid anthracene core and versatile hydroxymethyl groups make it a valuable building block for the synthesis of novel compounds with potential therapeutic or material properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists interested in exploring the possibilities of this unique chemical entity. Further investigation into its biological activities and material properties is warranted and promises to unlock new avenues in drug discovery and materials science.
References
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AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Retrieved from [Link]
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Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
- Aumiller, W. D., & Gerkin, R. E. (1997). 1,8-bis(hydroxymethyl)anthracene.
- Horstmann, J., Lamm, J. H., Stammler, H. G., Mitzel, N. W., Zhabanov, Y. A., Tverdova, N. V., ... & Girichev, G. V. (2018). 1,8-Bis(phenylethynyl)anthracene – gas and solid phase structures. Dalton Transactions, 47(32), 10985–10993.
- Kowalik, A., & Czaplińska, B. (2024). The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers. International Journal of Molecular Sciences, 25(1), 535.
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Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. Retrieved from [Link]
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Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]
- Li, J., Wang, Y., Zhang, Y., Wang, C., & Wang, L. (2020). Synthesis of Pillared-layer Metal-organic Frameworks from Anthracene Luminescent Linkers and Their Piezochromic Properties. Chemical Journal of Chinese Universities, 41(10), 2165–2171.
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The Royal Society of Chemistry. (n.d.). Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. Retrieved from [Link]
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dungeonsandderp. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) [Online forum post]. Reddit. Retrieved from [Link]
- Wudarska, M., & Skalicka-Woźniak, K. (2023). Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. International Journal of Molecular Sciences, 24(13), 10848.
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ResearchGate. (n.d.). 1H NMR spectra of anthracen-9-ylmethyl... [Image]. Retrieved from [Link]
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CP Lab Safety. (n.d.). 1,8-Bis(hydroxymethyl)anthracene, 1g, Each. Retrieved from [Link]
- Wang, Y., Wang, C., Li, J., Zhang, Y., & Wang, L. (2022). Construction of Anthracene-based Metal-Organic Framework Exhibiting Enhanced Singlet Oxygen Storage and Release Capabilities for Efficient Photodegradation of Phenolic Pollutants.
- Li, J., Wang, Y., Zhang, Y., Wang, C., & Wang, L. (2021). An anthracene based metal–organic framework showing efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response. Dalton Transactions, 50(41), 14619–14626.
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A Comprehensive Technical Guide to the Solubility of 1,8-Bis(hydroxymethyl)anthracene in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,8-Bis(hydroxymethyl)anthracene, a key intermediate in the synthesis of advanced materials and potential therapeutic agents.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or intend to utilize this compound in their work.
Introduction: The Significance of 1,8-Bis(hydroxymethyl)anthracene and its Solubility
1,8-Bis(hydroxymethyl)anthracene, also known as anthracene-1,8-dimethanol, is a derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene.[2] The parent anthracene core is a planar, hydrophobic structure with low solubility in water but better solubility in some organic solvents.[3] The introduction of two hydroxymethyl (-CH₂OH) groups at the 1 and 8 positions significantly alters the molecule's physicochemical properties. These polar functional groups introduce the capacity for hydrogen bonding, which can profoundly influence the compound's solubility profile.[4][5]
Understanding the solubility of 1,8-Bis(hydroxymethyl)anthracene is paramount for its effective use in various applications. In drug development, solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[6] In materials science, controlling the solubility is essential for solution-phase processing, purification, and the formation of well-ordered crystalline structures for applications in organic electronics.[7] This guide provides a detailed analysis of the expected solubility of 1,8-Bis(hydroxymethyl)anthracene in a range of common organic solvents, based on fundamental chemical principles and data from analogous compounds.
Physicochemical Properties of 1,8-Bis(hydroxymethyl)anthracene
A foundational understanding of the physicochemical properties of 1,8-Bis(hydroxymethyl)anthracene is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₂ | [8] |
| Molecular Weight | 238.28 g/mol | [8] |
| Appearance | Light yellow to yellow to green powder/crystal | |
| Melting Point | 219.0 - 224.0 °C | |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
The presence of two hydroxyl groups makes 1,8-Bis(hydroxymethyl)anthracene capable of acting as both a hydrogen bond donor and acceptor. This characteristic is a key determinant of its interaction with various solvents.
Predicted Solubility Profile in Organic Solvents
| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |
| Dimethylformamide (DMF) | 6.4 | Acceptor | Soluble | Aprotic polar solvent with a high dielectric constant, capable of disrupting intermolecular hydrogen bonds in the solute. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Soluble | Highly polar aprotic solvent, excellent at solvating polar organic molecules.[6] |
| Tetrahydrofuran (THF) | 4.0 | Acceptor | Sparingly Soluble | Moderately polar ether; its ability to accept hydrogen bonds may facilitate some dissolution, but the overall polarity is lower than DMF or DMSO. |
| Methanol | 5.1 | Donor & Acceptor | Sparingly Soluble | A protic solvent capable of hydrogen bonding. However, its small size and high polarity may not effectively solvate the large, nonpolar anthracene core. |
| Ethanol | 4.3 | Donor & Acceptor | Sparingly Soluble | Similar to methanol, but its slightly larger alkyl chain may offer slightly better interaction with the anthracene core. Anthracene itself has limited solubility in ethanol.[9] |
| Acetone | 5.1 | Acceptor | Sparingly to Insoluble | A polar aprotic solvent, but its hydrogen bond accepting capability is weaker than DMF or DMSO. |
| Toluene | 2.4 | Non-polar | Insoluble | A non-polar aromatic solvent. While it can interact with the anthracene core via π-stacking, it cannot effectively solvate the polar hydroxymethyl groups. Anthracene is soluble in toluene, but the polar groups of the derivative decrease this likelihood.[1] |
| Hexane | 0.1 | Non-polar | Insoluble | A non-polar aliphatic solvent with no capacity to interact with the polar functional groups. |
Factors Influencing Solubility: A Conceptual Framework
The solubility of 1,8-Bis(hydroxymethyl)anthracene is a result of the interplay between several key factors. This relationship can be visualized as follows:
Caption: Interplay of molecular and external factors governing solubility.
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1,8-Bis(hydroxymethyl)anthracene in a given organic solvent.
Materials and Equipment
-
1,8-Bis(hydroxymethyl)anthracene (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
Experimental Workflow
The experimental workflow for determining solubility is a multi-step process requiring careful execution to ensure accuracy and reproducibility.
Caption: Step-by-step workflow for experimental solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 1,8-Bis(hydroxymethyl)anthracene into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.[10]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of 1,8-Bis(hydroxymethyl)anthracene of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor: Solubility = (Concentration of diluted sample) x (Dilution factor)
-
Conclusion and Future Perspectives
The solubility of 1,8-Bis(hydroxymethyl)anthracene in organic solvents is governed by a delicate balance between its large, hydrophobic anthracene core and its polar, hydrogen-bonding hydroxymethyl substituents. While direct experimental data remains scarce, a qualitative understanding based on chemical principles suggests good solubility in polar aprotic solvents like DMF and DMSO, and limited solubility in less polar and protic solvents. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust framework for its determination.
Future research should focus on the experimental quantification of the solubility of 1,8-Bis(hydroxymethyl)anthracene in a wider range of organic solvents and at various temperatures. Such data would be invaluable for the rational design of synthetic routes, purification processes, and formulation strategies in both the pharmaceutical and materials science fields.
References
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Acree, W. E., Jr. (1995a). Solubility of Anthracene in Ternary 2-Alkoxyethanol + Cyclohexane + Heptane and 2-Alkoxyethanol + Cyclohexane + 2,2,4-Trimethylpentane Solvent Mixtures. Journal of Chemical & Engineering Data, 40(4), 843-845. [Link]
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Aumiller, W. D., & Gerkin, R. E. (1997). 1,8-bis(hydroxymethyl)anthracene. Acta Crystallographica Section C: Crystal Structure Communications, 53(6), 769-771. [Link]
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Gvishi, R. (2017). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Nature Communications, 8(1), 1-9. [Link]
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Sutherland, R. O., & Miller, A. J. (1959). The Solubility of Anthracene and Phenanthrene in Various Solvents as a Function of Temperature. Journal of the Minnesota Academy of Science, 27(1), 58-63. [Link]
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Navigating the Safety Landscape of 1,8-Bis(hydroxymethyl)anthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data for 1,8-Bis(hydroxymethyl)anthracene (CAS RN: 34824-20-9). As a crucial intermediate in various synthetic applications, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available safety data to provide actionable insights for handling, storage, and emergency procedures.
Hazard Identification and Classification
1,8-Bis(hydroxymethyl)anthracene is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential to cause irritation to the skin and eyes.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Signal Word: Warning
Hazard Pictogram:
It is imperative that all personnel handling this compound are fully aware of these classifications and the associated risks. The "Warning" signal word indicates a less severe hazard but one that still requires protective measures to be taken.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 1,8-Bis(hydroxymethyl)anthracene, a stringent protocol of exposure controls and personal protective equipment must be implemented.
Engineering Controls
Local exhaust ventilation should be utilized to prevent the dispersion of dust when handling the solid form of this chemical. A well-ventilated area is crucial to minimize inhalation exposure.
Personal Protective Equipment
A comprehensive PPE strategy is essential for the safe handling of this compound. The following should be considered mandatory:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are necessary to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.
The following diagram illustrates the recommended PPE workflow for handling 1,8-Bis(hydroxymethyl)anthracene.
Caption: Safe Handling and Storage Workflow.
Accidental Release Measures
In the event of a spill, the primary concern is to prevent the spread of the material and to protect personnel.
-
Personal Precautions: Wear suitable protective equipment and keep unnecessary personnel away from the spill area. * Environmental Precautions: Prevent the product from entering drains. * Methods for Cleaning Up: Carefully sweep up the solid material to avoid creating dust and place it in a suitable, labeled container for disposal.
Toxicological Information
Currently, there is limited publicly available data on the specific toxicology of 1,8-Bis(hydroxymethyl)anthracene beyond its classification as a skin and eye irritant. It is prudent to handle all chemical compounds with the assumption that they may have unknown hazards. Researchers should exercise caution and adhere to the highest safety standards.
Conclusion
The safe and effective use of 1,8-Bis(hydroxymethyl)anthracene in a research and development setting is contingent upon a comprehensive understanding of its hazard profile and the strict implementation of appropriate safety protocols. This guide provides a foundational framework for risk assessment and management. It is essential for all users to consult the most current Safety Data Sheet provided by the supplier and to be thoroughly trained in chemical handling procedures.
References
Methodological & Application
Application Notes and Protocols: 1,8-Bis(hydroxymethyl)anthracene as a Fluorescent Probe for Anion Recognition
Introduction: The Promise of Anthracene Scaffolds in Fluorescent Sensing
Fluorescent probes are indispensable tools in modern chemical and biological research, offering high sensitivity and real-time detection of a wide array of analytes. Among the various fluorophores, the anthracene core stands out due to its rigid, planar structure, which provides a stable platform for developing chemosensors. Anthracene and its derivatives are known for their strong fluorescence and their photophysical properties can be readily tuned by substitution at various positions on the aromatic rings.[1][2] This allows for the rational design of probes that can selectively interact with specific analytes, leading to a measurable change in their fluorescence output.
This guide focuses on the application of 1,8-Bis(hydroxymethyl)anthracene as a fluorescent probe, particularly for the detection of anions. The strategic placement of two hydroxymethyl groups at the 1 and 8 positions of the anthracene core creates a pre-organized binding pocket capable of interacting with anions through hydrogen bonding. This interaction can modulate the fluorescence of the anthracene moiety, providing a basis for a "turn-off" or "turn-on" sensing mechanism.
Physicochemical Properties and Safety Information
1,8-Bis(hydroxymethyl)anthracene, also known as 1,8-anthracenedimethanol, is a crystalline solid. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₂ | - |
| Molecular Weight | 238.28 g/mol | - |
| Appearance | Crystalline Powder | [3] |
| Melting Point | 222 °C | [3] |
Safety Precautions: As with any chemical reagent, proper safety protocols should be followed. It is advisable to handle 1,8-Bis(hydroxymethyl)anthracene in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Photophysical Characteristics: A Basis for Sensing
The fluorescence of anthracene is characterized by a structured emission spectrum, typically in the blue region. The substitution pattern on the anthracene core can significantly influence its photophysical properties, including the absorption and emission wavelengths, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ).[4][5]
Proposed Sensing Mechanism: Anion Recognition through Hydrogen Bonding
The two hydroxymethyl groups in 1,8-Bis(hydroxymethyl)anthracene are positioned in close proximity, creating a "cleft" that is well-suited for binding anions through cooperative hydrogen bonding interactions.[4] This principle is a cornerstone of supramolecular chemistry for anion recognition.[9][10]
The proposed sensing mechanism for anions, such as phosphate (H₂PO₄⁻), is based on Photoinduced Electron Transfer (PET). In the free probe, the anthracene fluorophore emits its characteristic fluorescence upon excitation. When an anion binds to the hydroxymethyl groups, the electron density around the recognition site increases. This enhanced electron density can facilitate a photoinduced electron transfer from the anion-receptor complex to the excited state of the anthracene fluorophore. This PET process provides a non-radiative decay pathway for the excited state, leading to a quenching of the fluorescence, i.e., a "turn-off" response.
Caption: Proposed PET mechanism for anion sensing.
Experimental Protocols
The following protocols provide a general framework for utilizing 1,8-Bis(hydroxymethyl)anthracene as a fluorescent probe for anion detection. Researchers should optimize these protocols for their specific experimental setup and target analyte.
Protocol 1: Preparation of Stock Solutions
-
Probe Stock Solution: Accurately weigh a small amount of 1,8-Bis(hydroxymethyl)anthracene and dissolve it in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN), to prepare a stock solution of a known concentration (e.g., 1 mM). Store this solution in the dark to prevent photodegradation.
-
Analyte Stock Solutions: Prepare stock solutions of the anions to be tested (e.g., as their tetrabutylammonium salts for solubility in organic solvents) in the same solvent as the probe stock solution. A typical starting concentration is 10 mM.
-
Working Solutions: Prepare working solutions of the probe and analytes by diluting the stock solutions with the desired experimental buffer or solvent. The final concentration of the probe for fluorescence measurements is typically in the micromolar range (e.g., 10 µM).
Protocol 2: Fluorescence Titration for Anion Sensing
This protocol is designed to determine the binding affinity and selectivity of the probe for a specific anion.
-
Instrument Setup:
-
Turn on the fluorescence spectrometer and allow the lamp to stabilize (typically 20-30 minutes).
-
Set the excitation wavelength. Based on the parent anthracene chromophore, a suitable starting excitation wavelength is around 370 nm.[11] It is recommended to first record an excitation spectrum to determine the optimal excitation wavelength.
-
Set the emission wavelength range to scan across the expected fluorescence of the anthracene core (e.g., 380-600 nm).
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Titration Procedure:
-
Pipette a known volume of the probe working solution (e.g., 2 mL of 10 µM 1,8-Bis(hydroxymethyl)anthracene) into a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution. This will serve as the baseline (F₀).
-
Add small aliquots of the anion stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue adding the anion solution in increments until no further significant change in the fluorescence intensity is observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (F) as a function of the anion concentration.
-
To quantify the quenching efficiency, a Stern-Volmer plot can be constructed by plotting F₀/F against the anion concentration. For dynamic quenching, this plot should be linear, and the slope will give the Stern-Volmer constant (Ksv).
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.
-
Caption: Workflow for fluorescence titration experiments.
Selectivity and Interference Studies
To establish the utility of 1,8-Bis(hydroxymethyl)anthracene as a selective probe, it is crucial to perform control experiments with a range of other common anions (e.g., Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻). The fluorescence response in the presence of these potential interfering anions should be compared to that of the target anion. Competitive binding experiments, where the probe is exposed to the target anion in the presence of an excess of other anions, are also recommended to assess the probe's robustness in complex matrices.
Potential Applications in Research and Drug Development
A selective fluorescent probe for anions like phosphate has significant implications across various scientific disciplines:
-
Environmental Monitoring: The detection of phosphate and other anions in water sources is critical for assessing water quality and monitoring pollution.
-
Biological Research: Phosphate is a key component of many biological molecules, including ATP and DNA. A probe that can detect phosphate could be valuable for studying enzymatic reactions and cellular signaling pathways.
-
Drug Development: The ability to screen for compounds that interact with specific anions could be beneficial in the development of new therapeutic agents.
Conclusion
1,8-Bis(hydroxymethyl)anthracene presents a promising scaffold for the development of a fluorescent probe for anion detection. Its pre-organized binding pocket, formed by the two hydroxymethyl groups, is well-suited for hydrogen bonding interactions with anions, potentially leading to a "turn-off" fluorescence response via a PET mechanism. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this molecule as a chemosensor. Further characterization of its photophysical properties and detailed studies of its interactions with various anions will undoubtedly pave the way for its application in diverse areas of scientific research.
References
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Aumiller, W. D., & Gerkin, R. E. (1997). 1,8-bis(hydroxymethyl)anthracene. Acta Crystallographica Section C: Crystal Structure Communications, 53(6), 769–771. [Link]
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Kastrati, A., Oswald, F., & Fromm, K. M. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 249-281. [Link]
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Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401–7405. [Link]
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Tigoianu, R., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Ovonic Research, 7(5), 103-111. [Link]
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Oregon Medical Laser Center. (n.d.). Anthracene. OMLC. [Link]
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Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290–327. [Link]
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Suryanti, V., et al. (2021). Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. RSC advances, 11(43), 26656–26664. [Link]
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Wade, C. R., et al. (2014). Aryl C—H···Cl– Hydrogen Bonding in a Fluorescent Anion Sensor. Crystal Growth & Design, 14(9), 4272–4275. [Link]
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ResearchGate. (2016). Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants?. [Link]
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The Royal Society of Chemistry. (n.d.). General method of UV-Vis and fluorescence titration. [Link]
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Sayin, S. (2021). Synthesis of new anthracene-substituted calix[2]triazacrown-5 as highly sensitive fluorescent chemosensor and extractant against hazardous dichromate anion. Luminescence : the journal of biological and chemical luminescence, 36(7), 1716–1724. [Link]
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The Royal Society of Chemistry. (n.d.). Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. [Link]
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Chapter 2: Anion interaction and theoretical calculations of compounds 4a-h. (n.d.). [Link]
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Ribierre, J. C., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of physical chemistry. A, 115(26), 7401–7405. [Link]
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An, D., et al. (2024). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Molecules (Basel, Switzerland), 29(3), 569. [Link]
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Beer, P. D., & Hiscock, J. R. (2021). Halogen Bonding and Hydrogen Bonding Fluorescent Anion Sensing at the Solid-Liquid Interface. Chemical science, 12(3), 857–866. [Link]
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Park, S., et al. (2023). Anthracene–naphthylacetonitrile fluorescent isomers and Cl/H substituent dependent molecular packing, solid-state fluorescence and mechanofluorochromism. CrystEngComm, 25(3), 398-406. [Link]
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Schmidpeter, P. A., et al. (2018). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Journal of visualized experiments : JoVE, (140), 58376. [Link]
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Li, H., et al. (2021). Highly selective detection of phosphate in very complicated matrixes with an off–on fluorescent probe of europium-adjusted carbon dots. Chemical Communications, 57(88), 11627-11630. [Link]
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Kastrati, A., Oswald, F., & Fromm, K. M. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 249-281. [Link]
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Agafontsev, A. M., et al. (2019). Anthracene-Based Cyclophanes with Selective Fluorescent Responses for TTP and GTP: Insights into Recognition and Sensing Mechanisms. Chemistry (Weinheim an der Bergstrasse, Germany), 25(14), 3541–3549. [Link]
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Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical chemistry chemical physics : PCCP, 17(40), 27023–27033. [Link]
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Smith, B. D. (2014). Aryl C—H···Cl– Hydrogen Bonding in a Fluorescent Anion Sensor. Accounts of chemical research, 47(8), 2449–2457. [Link]
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Application Notes & Protocols for the Single Crystal Growth of 1,8-Bis(hydroxymethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystalline Anthracene Derivatives
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are foundational to numerous applications in materials science and pharmaceuticals. Their rigid, planar structure and rich photophysical properties make them ideal candidates for organic semiconductors, light-emitting diodes, and fluorescent probes. In the pharmaceutical realm, the anthracene scaffold is present in various therapeutic agents. For drug development and materials engineering, obtaining high-purity, single-crystal structures is paramount. Single-crystal X-ray diffraction provides unambiguous determination of molecular structure, conformation, and packing, which are critical for structure-activity relationship (SAR) studies and for understanding the solid-state properties that influence bioavailability and material performance.
This guide provides a comprehensive overview of the techniques and underlying principles for growing high-quality single crystals of 1,8-Bis(hydroxymethyl)anthracene. This particular derivative, with its two hydroxymethyl groups, introduces polarity and hydrogen bonding capabilities not present in the parent anthracene molecule, which significantly influences its solubility and crystallization behavior.
I. Synthesis and Purification of 1,8-Bis(hydroxymethyl)anthracene
The quality of the starting material is the most critical factor for successful crystallization. Impurities can inhibit nucleation, impede crystal growth, or become incorporated into the crystal lattice, leading to defects. Therefore, a robust synthesis and rigorous purification protocol are essential first steps.
A plausible synthetic route to 1,8-Bis(hydroxymethyl)anthracene involves the reduction of a suitable precursor such as 1,8-anthracenedicarboxylic acid or a derivative thereof.
Protocol 1: Synthesis via Reduction
This protocol is a generalized procedure based on common reduction methods for related anthracene derivatives.
Materials:
-
1,8-Anthracenedicarboxylic acid (or its dimethyl ester)
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1,8-anthracenedicarboxylic acid in anhydrous THF.
-
Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF to the flask. Caution: LiAlH₄ reacts violently with water.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting suspension and wash the solid with THF. Combine the organic filtrates and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds[1]. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Due to the presence of two polar hydroxymethyl groups, 1,8-Bis(hydroxymethyl)anthracene is expected to be more soluble in polar organic solvents than its parent anthracene. A preliminary solvent screen is crucial.
Procedure:
-
Solubility Testing: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
II. Principles of Single Crystal Growth
The formation of a single crystal from a solution is a thermodynamically driven process that involves two main stages: nucleation and crystal growth. The goal of any crystallization technique is to control these processes to favor the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals. This is typically achieved by slowly bringing a solution to a state of supersaturation.
III. Single Crystal Growth Techniques
Several techniques can be employed to grow single crystals of 1,8-Bis(hydroxymethyl)anthracene. The choice of method will depend on the solubility of the compound and its stability.
A. Slow Evaporation
This is one of the simplest and most common crystallization techniques[2]. A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration and leading to supersaturation and crystal growth.
Protocol 3: Slow Evaporation
-
Solvent Selection: Choose a solvent in which 1,8-Bis(hydroxymethyl)anthracene has moderate solubility at room temperature. Highly volatile solvents should generally be avoided as they can lead to rapid crystallization and poor crystal quality.
-
Solution Preparation: Prepare a clear, near-saturated solution of the purified compound in the chosen solvent. It is crucial to filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystallization Vessel: Transfer the solution to a clean vial or test tube.
-
Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation. The rate of evaporation can be controlled by the number and size of the holes.
-
Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a pipette or by decanting the mother liquor.
Table 1: Suggested Solvents and Conditions for Slow Evaporation of 1,8-Bis(hydroxymethyl)anthracene
| Solvent System | Rationale | Expected Outcome |
| Toluene/Ethanol mixture | Toluene is a good solvent for the anthracene core, while ethanol enhances solubility through hydrogen bonding with the hydroxymethyl groups. A mixture allows for fine-tuning of polarity and evaporation rate. | Well-formed, blocky crystals may be obtained due to the balanced solubility. |
| Dioxane | Dioxane has been reported as a good solvent for the recrystallization of anthracene and can solvate both the aromatic and polar parts of the molecule[3]. | Prismatic or needle-like crystals are possible. |
| Acetone/Hexane mixture | Acetone is a good solvent, while hexane acts as an anti-solvent. Slow evaporation of acetone will gradually decrease the solubility. | This can lead to the formation of high-quality crystals if the rate of evaporation is well-controlled. |
B. Vapor Diffusion
Vapor diffusion is a highly effective technique for growing high-quality single crystals from small amounts of material[4]. It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.
Protocol 4: Vapor Diffusion
-
Solvent Selection: Select a "good" solvent that readily dissolves the compound and a volatile "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.
-
Setup: Place a small vial containing a concentrated solution of 1,8-Bis(hydroxymethyl)anthracene in the "good" solvent inside a larger, sealed jar. Add a small amount of the "anti-solvent" to the bottom of the larger jar, ensuring the liquid levels are below the top of the inner vial.
-
Diffusion: Seal the jar. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition will reduce the compound's solubility, leading to crystallization.
-
Incubation and Harvesting: As with slow evaporation, the setup should be left undisturbed in a stable environment. Harvest the crystals once they reach a suitable size.
Table 2: Suggested Solvent/Anti-solvent Systems for Vapor Diffusion
| Good Solvent | Anti-Solvent | Rationale |
| Tetrahydrofuran (THF) | Hexane | THF is a good solvent for many organic compounds, and hexane is a common, volatile anti-solvent. |
| Dichloromethane (DCM) | Pentane | DCM is a good solvent for the anthracene core, and pentane is a highly volatile anti-solvent. |
| Acetone | Diethyl Ether | Both are relatively polar, but the solubility of the compound is expected to be lower in diethyl ether. |
C. Slow Cooling (Temperature Gradient)
This method is suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form.
Protocol 5: Slow Cooling
-
Solvent Selection: Choose a solvent in which 1,8-Bis(hydroxymethyl)anthracene has a high solubility at elevated temperatures and low solubility at room temperature or below.
-
Saturated Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature. Ensure all the solid has dissolved.
-
Slow Cooling: Place the hot solution in a Dewar flask or an insulated container to ensure a very slow cooling rate. Alternatively, a programmable heating block can be used to control the cooling rate precisely.
-
Crystal Formation and Isolation: As the solution cools, crystals will form. Once the solution has reached the final temperature, the crystals can be isolated by filtration.
IV. Characterization and Potential Challenges
Crystal Morphology and Quality:
The quality of the grown crystals should be assessed using optical microscopy. Ideal crystals will have well-defined faces and be free of visible defects.
Structural Verification:
The ultimate confirmation of a successful single crystal growth is the determination of its structure by Single-Crystal X-ray Diffraction. The crystal structure of 1,8-Bis(hydroxymethyl)anthracene has been reported to be in the centrosymmetric space group P21/n, with the anthracene core being nearly planar[5]. The hydroxyl groups participate in an infinite zigzag chain of hydrogen bonds, which is a key feature of its crystal packing[5].
Potential Challenges:
-
Polymorphism: Organic molecules can often crystallize in multiple forms, known as polymorphs, which can have different physical properties[6][7]. The choice of solvent and crystallization conditions can influence which polymorph is obtained.
-
Oiling Out: If the concentration of the solute is too high or the temperature is lowered too quickly, the compound may separate as an oil rather than a crystalline solid.
-
Twinning: This occurs when two or more crystals grow together in a symmetrical manner. Twinning can complicate X-ray diffraction analysis.
V. Workflow Diagrams
Figure 1: Workflow for the synthesis and purification of 1,8-Bis(hydroxymethyl)anthracene.
Figure 2: Experimental workflows for single crystal growth techniques.
VI. Conclusion
The successful growth of single crystals of 1,8-Bis(hydroxymethyl)anthracene is an achievable yet meticulous process that hinges on the purity of the starting material and the careful control of crystallization conditions. The hydroxyl functionalities of this molecule introduce opportunities for strong intermolecular interactions, such as hydrogen bonding, which can be leveraged to guide the crystallization process. By systematically screening solvents and employing techniques such as slow evaporation, vapor diffusion, and slow cooling, researchers can obtain high-quality single crystals suitable for detailed structural analysis. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals working with this and related functionalized polycyclic aromatic hydrocarbons.
References
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Aumiller, W. D., & Gerkin, R. E. (1997). 1,8-bis(hydroxymethyl)anthracene. Acta Crystallographica Section C: Crystal Structure Communications, 53(6), 769–771. [Link]
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PubChem. (n.d.). 1,8-Bis(hydroxymethyl)anthracene. National Center for Biotechnology Information. Retrieved from [Link]
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IUCr Journals. (2020). Synthesis, crystal structure, polymorphism and microscopic luminescence properties of anthracene derivative compounds. IUCrData, 5(5). [Link]
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Wikipedia. (2023). Anthracene. [Link]
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Oxford Academic. (2014). Crystal Polymorphism-dependent Fluorescence of Fluoroarene-substituted Anthracene Derivatives. Chemistry Letters, 43(7), 1076-1078. [Link]
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ResearchGate. (2020). Synthesis, crystal structure, polymorphism and microscopic luminescence properties of anthracene derivative compounds. [Link]
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ACS Publications. (2021). Crystal Structure of a Peculiar Polycyclic Aromatic Hydrocarbon Determined by 3D Electron Diffraction. Crystal Growth & Design, 21(11), 6461-6467. [Link]
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MDPI. (2019). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 9(12), 625. [Link]
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National Center for Biotechnology Information. (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. PubMed Central. [Link]
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Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. [Link]
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CP Lab Safety. (n.d.). 1,8-Bis(hydroxymethyl)anthracene, 1g, Each. Retrieved from [Link]
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RSC Publishing. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. RSC Advances, 14(15), 10565-10576. [Link]
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MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(6), 868. [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Anthracene. National Center for Biotechnology Information. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
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ResearchGate. (2019). Recent Progress in Polycyclic Aromatic Hydrocarbon‐Based Organic Co‐Crystals. [Link]
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- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,8-Bis(hydroxymethyl)anthracene
Welcome to the technical support center for 1,8-Bis(hydroxymethyl)anthracene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification strategies for this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity for your downstream applications.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities I am likely to encounter when synthesizing 1,8-Bis(hydroxymethyl)anthracene?
A1: The impurity profile of your 1,8-Bis(hydroxymethyl)anthracene product is intrinsically linked to the synthetic route employed. The two most common pathways are the reduction of a 1,8-disubstituted anthraquinone derivative or the reduction of 1,8-anthracenedicarboxylic acid or its ester.
-
From 1,8-Dichloroanthraquinone: This route typically involves an initial reduction to 1,8-dichloroanthracene, followed by functional group manipulation to introduce the hydroxymethyl groups. Potential impurities include unreacted 1,8-dichloroanthraquinone, partially reduced intermediates, and byproducts from subsequent substitution reactions.[1][2][3]
-
From 1,8-Anthracenedicarboxylic Acid (or its esters): The primary method here is reduction, commonly with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4][5] Key impurities to watch for are:
-
Unreacted Starting Material: 1,8-anthracenedicarboxylic acid or its corresponding ester.
-
Mono-alchohol Intermediate: 8-(hydroxymethyl)anthracene-1-carboxylic acid or its ester, resulting from incomplete reduction.
-
Over-reduction Products: While less common with this substrate, highly forcing conditions could potentially lead to the reduction of the anthracene core.
-
Aldehyde Intermediate: 8-(hydroxymethyl)-1-anthracenecarbaldehyde, which is an intermediate in the reduction of the carboxylic acid/ester to the alcohol.
-
Q2: My final product is a pale yellow, but the literature reports a white solid. What could be the cause?
A2: A yellow tint in your 1,8-Bis(hydroxymethyl)anthracene product often suggests the presence of oxidized impurities. The anthracene core is susceptible to oxidation, which can lead to the formation of anthraquinone-like structures that are typically colored. This can occur during the synthesis, work-up, or even during storage if the material is exposed to air and light.
Q3: I am struggling to remove a persistent impurity with a similar polarity to my product. What are my options?
A3: When dealing with impurities of similar polarity, standard chromatographic separation can be challenging. Here are a few strategies to consider:
-
Recrystallization with a different solvent system: Experiment with solvent mixtures that can exploit subtle differences in solubility between your product and the impurity.
-
Derivative Chemistry: Temporarily convert the diol functionality of your product into a less polar derivative (e.g., an ester or a silyl ether). This will significantly alter its polarity, allowing for easier separation from the impurity via chromatography. The protecting group can then be removed to yield the pure diol.
-
Preparative HPLC: If the impurity is present in a small amount and other methods have failed, preparative High-Performance Liquid Chromatography (HPLC) can offer the high resolution needed for separation.[6]
Troubleshooting Guides
Guide 1: Issues Related to the Reduction of 1,8-Anthracenedicarboxylic Acid/Esters
Problem: Incomplete reduction, leading to the presence of starting material or the mono-alcohol intermediate.
Causality: This is often due to insufficient reducing agent, deactivation of the reducing agent by moisture, or a reaction temperature that is too low. LiAlH₄ is extremely sensitive to protic solvents and atmospheric moisture.[7]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.
-
Verify Reducing Agent Activity: Use a fresh, unopened bottle of LiAlH₄ or a previously opened bottle that has been stored under strictly anhydrous conditions.
-
Optimize Stoichiometry: Increase the molar equivalents of LiAlH₄. A typical starting point is 2-3 equivalents per ester group.
-
Temperature Control: While the initial addition of LiAlH₄ is often done at 0 °C to control the exothermic reaction, ensure the reaction is allowed to warm to room temperature or is gently heated to drive the reaction to completion.
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material and the formation of the product can be visualized.
Data Presentation: Common TLC Solvent Systems
| Mobile Phase (v/v) | Application |
| Ethyl Acetate / Hexane (1:1) | Good for visualizing the separation of the polar diol product from less polar starting esters. |
| Dichloromethane / Methanol (95:5) | Effective for separating the diol from more polar starting carboxylic acids. |
Experimental Workflow: LiAlH₄ Reduction
Guide 2: Purification by Recrystallization
Problem: Low yield or product "oiling out" during recrystallization.
Causality: An inappropriate solvent or solvent system is the most likely cause. For a successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[8] "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Protocol:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Use a Solvent Pair: If a single suitable solvent cannot be found, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.
-
Slow Cooling: Rapid cooling can lead to the precipitation of impurities along with the product and the formation of small, impure crystals. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize recovery.[8]
-
Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
Data Presentation: Recommended Recrystallization Solvents
| Solvent / System | Rationale |
| Toluene | The aromatic nature of toluene can effectively dissolve the anthracene core at elevated temperatures, while the polarity is low enough to reduce solubility upon cooling. |
| Dioxane / Water | Dioxane is a good solvent for many aromatic compounds.[9] The addition of water as an anti-solvent can induce crystallization. |
| Ethanol / Water | The hydroxyl groups of ethanol can solvate the hydroxymethyl groups of the product, while the addition of water can decrease the overall solubility. |
Guide 3: Purification by Column Chromatography
Problem: Poor separation of the product from impurities.
Causality: The choice of stationary phase and mobile phase is critical for achieving good separation. For a polar compound like 1,8-Bis(hydroxymethyl)anthracene, a polar stationary phase like silica gel is appropriate. The mobile phase must be optimized to provide differential migration of the components.
Troubleshooting Protocol:
-
Optimize the Mobile Phase with TLC: Before running a column, use TLC to find a solvent system that gives a good separation and a retention factor (Rf) for your product of around 0.25-0.35.
-
Gradient Elution: If a single solvent system does not provide adequate separation of all components, a gradient elution can be employed. Start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.
-
Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column. This technique, known as "dry loading," often results in sharper bands and better separation.
Experimental Workflow: Column Chromatography
Analytical Methods for Purity Assessment
A combination of analytical techniques should be used to confirm the purity of your 1,8-Bis(hydroxymethyl)anthracene.
-
¹H NMR Spectroscopy: Provides information on the structure and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities. The hydroxyl groups may need to be derivatized (e.g., silylated) to improve volatility.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
By understanding the potential sources of impurities and systematically applying these troubleshooting and purification strategies, you can consistently obtain high-purity 1,8-Bis(hydroxymethyl)anthracene for your research and development needs.
References
- Agarwal, J., et al. (2014). Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures. RSC Advances, 4(94), 52085-52093.
-
Beilstein Journal of Organic Chemistry. (2021). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
- Kleiss, L. D., & Adams, A. D. (1956). U.S. Patent No. 2,767,232. Washington, DC: U.S.
-
LookChem. (n.d.). Purification of Anthracene. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,8-Bis(hydroxymethyl)anthracene. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Pal, A., et al. (2016). Synthesis of 1,8-diarylanthracenes through Suzuki–Miyaura coupling reaction in the presence of Pd-PEPPSI-iPr as catalyst. Tetrahedron Letters, 57(4), 448-452.
-
PubMed. (1997). 1,8-bis(hydroxymethyl)anthracene. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 1,8-dihydroxy-9,10-dihydroanthracene. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Anthracene on Newcrom R1 HPLC column. Retrieved from [Link]
- Toxic Substances and Disease Registry Agency. (2001). Analytical Methods.
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
- van der Zwan, G. T., et al. (2013). Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon. U.S. Patent No. 6,372,785 B1. Washington, DC: U.S.
Sources
- 1. Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorescent Probes: A Comparative Analysis of the 1,8-Bis(hydroxymethyl)anthracene Scaffold
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can define the success of an experiment. This guide provides an in-depth technical comparison of fluorescent probes, centering on the versatile 1,8-Bis(hydroxymethyl)anthracene as a foundational scaffold and comparing its derivatives to other prominent fluorescent probes in key applications.
The Foundation: Why Choose an Anthracene Scaffold?
Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, allowing for the visualization of specific ions, molecules, or biological events.[1][2] The choice of the core fluorophore is paramount. Anthracene and its derivatives have garnered significant attention as building blocks for fluorescent probes due to a unique combination of advantageous properties:
-
Inherent Photophysical Excellence: The anthracene core exhibits a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted light, leading to brighter signals.[3]
-
Structural Simplicity & Modifiability: Its simple, rigid structure is readily functionalized at various positions, allowing for the rational design of probes with high selectivity for specific targets.[3]
-
Chemical Stability: Anthracene possesses good chemical stability, ensuring the probe remains intact and functional under diverse experimental conditions.[3]
1,8-Bis(hydroxymethyl)anthracene (also known as anthracene-1,8-dimethanol) represents a particularly useful starting point.[4] Its two hydroxymethyl groups at the 1 and 8 positions provide reactive handles for further chemical synthesis, enabling the attachment of specific recognition moieties (receptors) that can bind to a target analyte.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol |
| Structure | Anthracene core with two -CH₂OH groups at positions 1 and 8.[5] |
| Key Feature | The two hydroxymethyl groups serve as versatile synthetic points for creating more complex chemosensors.[4] |
Comparative Analysis: Anthracene-Based Probes in Action
While 1,8-Bis(hydroxymethyl)anthracene is primarily a precursor, its derivatives have been engineered into highly effective fluorescent sensors. We will compare these derivatives against other probes in two critical application areas: metal cation detection and anion detection.
Case Study: Detection of Heavy Metal Cations (Hg²⁺, Cr³⁺)
Heavy metal contamination is a significant environmental and health concern. Anthracene-based probes have been developed for the sensitive and selective detection of ions like mercury (Hg²⁺) and chromium (Cr³⁺).
Mechanism of Action: The "Turn-On" Response
Many advanced probes operate on a "turn-on" mechanism, where they are initially non-fluorescent (or weakly fluorescent) and exhibit a dramatic increase in fluorescence upon binding to the target.[6] This provides a high signal-to-noise ratio, enhancing detection sensitivity.[6] This is often achieved by modulating processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[7]
-
In the "Off" state: An electron-rich receptor group can donate an electron to the excited anthracene fluorophore, quenching its fluorescence (PET mechanism).
-
In the "On" state: When a target ion binds to the receptor, it lowers the receptor's energy level, preventing this electron transfer. This restores the anthracene's natural fluorescence, "turning on" the signal.
Experimental Workflow: Metal Ion Detection
Caption: General workflow for "turn-on" fluorescent detection of metal ions.
Performance Comparison: Anthracene-Based Metal Sensors
The table below compares rationally designed anthracene derivatives for metal ion sensing. These probes demonstrate excellent selectivity and sensitivity.
| Probe Type | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Key Advantage | Reference |
| Anthracene Thioacetal | Hg²⁺ | "Turn-On" (ICT/PET Inhibition) | As low as 4.8 x 10⁻⁸ mol/L | < 5 minutes | High sensitivity and rapid response in aqueous media.[7][8] | [7][8] |
| Anthracene Schiff Base | Cr³⁺ | "Turn-On" | Low micromolar range | < 1 minute | Fast response and operable in water.[3] | [3] |
| Anthracene-based | Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) | Not specified | Not specified | High selectivity for Zn²⁺ over other ions.[9] | [9] |
These examples highlight how the anthracene scaffold can be adapted to create high-performance sensors that are competitive with, and often superior to, other available probes in terms of response time and detection limits in relevant media.[3][8]
Case Study: Detection of Biologically Relevant Anions (Pyrophosphate)
Anion detection is crucial in biology and medicine, with pyrophosphate (PPi) being a key analyte linked to various cellular processes and diseases.[10][11] While anthracene derivatives can be designed for this purpose, this area is also populated by probes built on different fluorophores, offering a valuable point of comparison.
Mechanism of Action: The Displacement Approach
A common strategy for anion detection is the "displacement" or "ensemble" method.
-
A fluorescent probe is first combined with a metal ion (e.g., Cu²⁺) that quenches its fluorescence.
-
When the target anion (like PPi) is introduced, it binds more strongly to the metal ion than the probe does.[12]
-
The anion "steals" the metal ion away from the probe, releasing the fluorophore and restoring its fluorescence for a "turn-on" signal.
Sensing Mechanism: Anion Displacement Assay
Caption: The displacement mechanism for "turn-on" anion sensing.
Performance Comparison: Probes for Pyrophosphate (PPi) Detection
Here, we compare a hypothetical anthracene-based probe (functionalized with ion-binding groups) against established PPi sensors.
| Probe Type | Fluorophore Core | Sensing Mechanism | Limit of Detection (LOD) | Solvent | Key Advantage | Reference |
| Hypothetical Probe | Anthracene | Displacement Assay (Probe-Cu²⁺ + PPi) | (Predicted) Nanomolar to low Micromolar | Aqueous Buffer | Tunable photophysics and high quantum yield from anthracene core. | N/A |
| APDI–Cu²⁺ Ensemble | Perylene Diimide | Displacement Assay | 1.08 x 10⁻⁷ M | 100% Aqueous | Excellent performance in purely aqueous medium.[13] | [13] |
| Tm(QS)₃ Complex | 8-hydroxyquinoline | Metal Complex Formation | 2.3 x 10⁻⁸ M | Aqueous | High sensitivity and selectivity.[14] | [14] |
| Commercial Kit | Proprietary | Enzyme-Coupled Reaction | Varies by kit | Aqueous Buffer | Ease of use and standardized protocol. |
This comparison shows that while other fluorophores like perylene diimide have been successfully employed for PPi detection in purely aqueous solutions, the fundamental properties of anthracene suggest that a well-designed derivative could be highly competitive.[13] The key to its success would lie in the chemical design of the receptor unit attached to the 1,8-Bis(hydroxymethyl)anthracene scaffold to ensure selective and strong binding to the quencher/analyte system.
Experimental Protocols: Ensuring Trustworthiness and Reproducibility
To bridge theory and practice, this section provides validated, step-by-step methodologies.
Protocol 1: General Procedure for "Turn-On" Fluorescence Titration
This protocol describes how to validate the response of a newly synthesized probe to its target analyte.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the fluorescent probe (e.g., 1 mM) in an appropriate solvent (e.g., DMSO or THF).
-
Prepare a concentrated stock solution of the target analyte (e.g., 10 mM HgCl₂ or CrCl₃) in deionized water or a suitable buffer.
-
Prepare the working buffer solution (e.g., THF/PBS (1:1, v/v, pH 7.4)).
-
-
Titration Experiment:
-
In a series of quartz cuvettes, add the working buffer.
-
To each cuvette, add a fixed aliquot of the probe stock solution to achieve a final concentration typically in the micromolar range (e.g., 10 µM).
-
Add increasing volumes of the analyte stock solution to the series of cuvettes, creating a range of final analyte concentrations.
-
Ensure the total volume in each cuvette is the same by adding buffer.
-
-
Spectroscopic Measurement:
-
Gently mix and allow the solutions to incubate for the required response time (e.g., 2-5 minutes) at room temperature.
-
Place each cuvette in a fluorometer.
-
Excite the sample at the probe's maximum absorption wavelength (λ_ex) and record the emission spectrum across the expected range (λ_em).
-
Plot the fluorescence intensity at the peak emission wavelength against the concentration of the added analyte.
-
-
Data Analysis:
-
From the titration curve, determine the linear response range.
-
Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.
-
Protocol 2: Hypothetical Synthesis of an Anion-Sensing Ligand from 1,8-Bis(hydroxymethyl)anthracene
This protocol illustrates how the precursor molecule can be modified to create a more complex sensor.
-
Activation of Hydroxyl Groups:
-
Dissolve 1,8-Bis(hydroxymethyl)anthracene in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a reagent like tosyl chloride (TsCl) and a non-nucleophilic base (e.g., triethylamine) to convert the hydroxyl groups (-OH) into better leaving groups (-OTs).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with water and brine, then purify by column chromatography to isolate the 1,8-bis(tosyloxymethyl)anthracene intermediate.
-
-
Nucleophilic Substitution to Add Receptor:
-
Dissolve the tosylated intermediate in a polar aprotic solvent like DMF.
-
Add the desired nucleophilic receptor molecule (e.g., a dipicolylamine derivative, known for binding metal ions).
-
Heat the reaction mixture (e.g., to 80 °C) to facilitate the SN2 reaction, displacing the tosylate groups and forming a C-N bond to the receptor.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous workup and purify the final product by column chromatography or recrystallization.
-
-
Characterization:
Conclusion and Future Outlook
This guide establishes that 1,8-Bis(hydroxymethyl)anthracene is not typically an off-the-shelf fluorescent probe but rather a highly valuable and versatile platform for constructing sophisticated chemosensors. Its derivatives have proven to be exceptionally effective for detecting metal cations with high sensitivity and rapid "turn-on" responses.[3][7]
When compared to probes built on other fluorophores for applications like anion sensing, the potential for anthracene-based systems remains high. The key determinant of performance lies in the synergistic design of the receptor unit and the signaling mechanism.
The future of fluorescent probe development is moving towards more complex biological applications. This includes designing probes that:
-
Operate in the near-infrared (NIR) window for deeper tissue imaging.[6][16]
-
Are compatible with advanced techniques like two-photon microscopy for reduced background and higher resolution imaging.[16]
-
Can be targeted to specific organelles within living cells for real-time monitoring of biological processes.[17][18]
The anthracene scaffold, with its robust photophysics and synthetic flexibility, is well-positioned to remain a cornerstone of innovation in these exciting future directions.
References
-
Ghosh, A., et al. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega. Available at: [Link]
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Aydemir, M., et al. (2023). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B. Available at: [Link]
-
Das, S., et al. (2020). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Zhang, Y., et al. (2024). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Molecules. Available at: [Link]
-
Aumiller, W. D., & Gerkin, R. E. (1997). 1,8-bis(hydroxymethyl)anthracene. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]
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Reimers, S., et al. (2018). 1,8-Bis(phenylethynyl)anthracene – gas and solid phase structures. RSC Publishing. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1,8-Bis(hydroxymethyl)anthracene. PubChem Compound Summary for CID 12969385. Available at: [Link]
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Biyiklioglu, Z., & Tural, B. (2014). A highly selective fluorescent probe for pyrophosphate detection in aqueous solutions. Luminescence. Available at: [Link]
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Lou, Z., & Li, P. (2013). Fluorescent Probes for Biological Imaging. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Sharma, D., et al. (2021). Fluorescence-based sensors as an emerging tool for anion detection: mechanism, sensory materials and applications. RSC Publishing. Available at: [Link]
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Ghosh, K., et al. (2007). New Chromogenic and Fluorescent Probes for Anion Detection: Formation of a [2 + 2] Supramolecular Complex on Addition of Fluoride with Positive Homotropic Cooperativity. The Journal of Organic Chemistry. Available at: [Link]
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Foster, J. C., et al. (2019). Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. The Royal Society of Chemistry. Available at: [Link]
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Bhowmik, S., et al. (2019). Selective Detection of Pyrophosphate Anions in Aqueous Medium Using Aggregation of Perylene Diimide as a Fluorescent Probe. ACS Omega. Available at: [Link]
-
C&EN. (2011). Switch-On Fluorescence For Biological Imaging. YouTube. Available at: [Link]
-
da Silva, A. C. S., et al. (2024). Development of Fluorescent Sensors for Biorelevant Anions in Aqueous Media Using Positively Charged Quantum Dots. MDPI. Available at: [Link]
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Lee, J. H., et al. (2015). Fluorescence Anion Chemosensor Array Based on Pyrenylboronic Acid. PMC - NIH. Available at: [Link]
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Shiraishi, Y., et al. (2018). Fluorescent Probes for Live Cell Imaging. MDPI. Available at: [Link]
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ResearchGate. (n.d.). 1H NMR spectra of anthracen-9-ylmethyl... ResearchGate. Available at: [Link]
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Open Access Government. (2024). Fluorescent sensors for detecting anions. Open Access Government. Available at: [Link]
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Fan, Y., et al. (2021). Activatable Fluorescence Probes for “Turn-On” and Ratiometric Biosensing and Bioimaging: From NIR-I to NIR-II. Bioconjugate Chemistry. Available at: [Link]
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Chen, L., et al. (2021). A novel copper ion sensing fluorescent probe for fast detection of pyrophosphate and alkaline phosphatase. RSC Publishing. Available at: [Link]
-
Kim, J. H., et al. (2013). An anthracene-based fluorescent chemosensor for Zn2+. ResearchGate. Available at: [Link]
-
CP Lab Safety. (n.d.). 1,8-Bis(hydroxymethyl)anthracene, 1g, Each. CP Lab Safety. Available at: [Link]
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Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. PMC - NIH. Available at: [Link]
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Kim, S. K., & Yoon, J. (2009). Fluorescent Sensing of Triphosphate Nucleotides via Anthracene Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Anthracene based selective Co (II) colorimetric and fluorescent sensor for cytotoxicity studies and real sample analysis. ResearchGate. Available at: [Link]
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A Researcher's Guide to Cross-Reactivity in Anthracene-Based Chemosensors: A Comparative Analysis
In the realm of chemical sensing, the quest for highly selective and sensitive detection of analytes is paramount. Anthracene-based chemosensors have emerged as a powerful class of fluorescent probes due to their favorable photophysical properties, including high quantum yields and chemical stability.[1] However, the Achilles' heel of many chemosensors lies in their cross-reactivity with non-target analytes, which can lead to false-positive signals and compromise data integrity. This guide provides a comprehensive comparison of cross-reactivity in anthracene-based chemosensors, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Imperative of Selectivity in Chemosensor Design
A chemosensor's utility is fundamentally defined by its ability to selectively bind to a target analyte in a complex sample matrix. Cross-reactivity, or the interaction of the sensor with interfering species, can significantly limit its practical applications. For instance, in the detection of metal ions, a sensor designed for Fe³⁺ might also exhibit a response to other trivalent cations like Al³⁺ or Cr³⁺, leading to inaccurate quantification.[1] Therefore, rigorous cross-reactivity studies are not merely a validation step but a critical component of chemosensor development.
Core Principles of Sensing Mechanisms
The fluorescence modulation of anthracene-based chemosensors upon analyte binding is often governed by mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and aggregation-induced emission enhancement (AIEE). Understanding these mechanisms is crucial for interpreting selectivity. For example, in a PET-based sensor, the binding of a target analyte can inhibit the PET process, leading to a "turn-on" fluorescence response. The selectivity, in this case, is determined by the specific coordination chemistry between the sensor's receptor unit and the target analyte.
Caption: Photoinduced Electron Transfer (PET) Mechanism.
A Practical Guide to Designing and Executing Cross-Reactivity Studies
A robust cross-reactivity study is essential to validate the selectivity of a newly synthesized chemosensor. The following protocol outlines a systematic approach.
Experimental Workflow for Selectivity Assessment
Caption: Workflow for Assessing Chemosensor Selectivity.
Step-by-Step Experimental Protocol
1. Preparation of Stock Solutions:
-
Chemosensor Stock Solution: Prepare a stock solution of the anthracene-based chemosensor (e.g., 1 x 10⁻³ M) in a suitable solvent like DMF or acetonitrile.[2]
-
Analyte Stock Solutions: Prepare stock solutions (e.g., 1 x 10⁻³ M) of the target analyte and a panel of potentially interfering species in deionized water or an appropriate solvent.[2] The choice of interferents should be based on their prevalence in the intended sample matrix and their chemical similarity to the target analyte.
2. Fluorescence Titration:
-
Dilute the chemosensor stock solution to a final concentration (e.g., 1 x 10⁻⁵ M) in the desired experimental buffer.[2]
-
Incrementally add aliquots of the target analyte stock solution to the chemosensor solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum at a fixed excitation wavelength.[3]
3. Interference Studies:
-
To a solution of the chemosensor, add the target analyte to elicit a clear signal.
-
Then, introduce a significant excess (e.g., 10- to 100-fold) of each interfering analyte individually.
-
Record the fluorescence spectrum and compare the intensity to the signal from the target analyte alone. A minimal change in fluorescence indicates high selectivity.
4. Competitive Binding Experiments:
-
To a solution of the chemosensor, add an excess of an interfering analyte.
-
Then, perform a titration with the target analyte.
-
A significant response to the target analyte in the presence of the competitor demonstrates the sensor's preferential binding.
Comparative Analysis: Case Studies of Anthracene-Based Chemosensors
To illustrate the importance of cross-reactivity, we present a comparative analysis of anthracene-based chemosensors for the detection of two common targets: metal ions (Zn²⁺) and nitroaromatic explosives (Picric Acid).
Case Study 1: Selectivity for Zinc Ions (Zn²⁺)
Zinc is an essential metal ion in biological systems, and its detection is of great interest. However, the chemical similarity between Zn²⁺ and Cd²⁺ presents a significant challenge for selective sensing.[4]
| Sensor | Target Analyte | Key Interferents Tested | Observations | Reference |
| AT2 | Zn²⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc. | The sensor showed a selective "Off-On-Off" response to Zn²⁺ and Tyrosine, with nanomolar detection limits for both.[5] | [5] |
| Receptor 1 | Zn²⁺ | Al³⁺, Cd²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Mg²⁺, etc. | Displayed a strong fluorescence response to Zn²⁺ with minimal interference from other metal ions, including Cd²⁺.[6] | [6] |
| Anthracene-based Sensor | Zn²⁺ | Ca²⁺, Mg²⁺, Cu²⁺, Hg²⁺ | DFT studies revealed that selectivity for Zn²⁺ over Ca²⁺, Mg²⁺, and Hg²⁺ is due to binding selectivity, while selectivity over Cu²⁺ is due to response selectivity.[7] | [7] |
Analysis: The development of Zn²⁺ sensors that can effectively discriminate against Cd²⁺ is a notable achievement.[4] The use of computational methods, such as DFT, can provide valuable insights into the origins of selectivity and guide the design of more specific sensors.[7]
Case Study 2: Selectivity for Picric Acid (PA)
Picric acid is a highly explosive nitroaromatic compound, and its sensitive and selective detection is crucial for security and environmental monitoring.
| Sensor | Target Analyte | Key Interferents Tested | Observations | Reference |
| Anthracene-Copper Complex (7) | Picric Acid (PA) | Other nitroaromatics and anions | Showed high selectivity for PA through fluorescence quenching.[8][9] | [8][9] |
| ATC-PNVP | Picric Acid (PA) | Other nitroaromatic explosives | Exhibited highly selective "turn off" sensing for PA in an aqueous medium with a low limit of detection.[10] | [10] |
| Dialkoxyanthracene Derivatives | Picric Acid (PA) | 2,4-DNP, 4-NP, Nitrobenzene, etc. | Demonstrated selective recognition of PA down to ppb levels, even in the presence of competing analogues.[11] The mechanism involves a combination of proton-induced ICT and electron transfer.[11] | [11] |
Analysis: The high selectivity of these sensors for picric acid over other structurally similar nitroaromatic compounds is often attributed to a combination of factors, including hydrogen bonding, π-π stacking, and charge transfer interactions.[11][12] The ability to detect PA in complex matrices like soil samples highlights the real-world applicability of these chemosensors.[8]
Conclusion and Future Directions
The development of highly selective anthracene-based chemosensors requires a deep understanding of molecular recognition principles and a commitment to rigorous experimental validation. Cross-reactivity studies are indispensable for establishing the reliability and utility of any new sensor. Future research should focus on the rational design of sensors with enhanced selectivity, potentially through the integration of multiple recognition motifs or the use of advanced materials like metal-organic frameworks. By continuing to push the boundaries of molecular design and analytical methodology, the field of chemical sensing will undoubtedly provide even more powerful tools for scientific discovery and technological advancement.
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Kaur, B., Kaur, N., & Kumar, S. (2018). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. Coordination Chemistry Reviews, 358, 13–69. [Link]
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Various Authors. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. [Link]
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Various Authors. (2023). An AIEE Active Anthracene-Based Nanoprobe for Zn 2+ and Tyrosine Detection Validated by Bioimaging Studies. MDPI. [Link]
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Various Authors. (2018). Selective and Sensitive Fluorescent Detection of Picric Acid by New Pyrene and Anthracene Based Copper Complexes. ResearchGate. [Link]
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Various Authors. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. PubMed Central. [Link]
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Various Authors. (2019). Highly selective fluorescence 'turn off' sensing of picric acid and efficient cell labelling by water-soluble luminescent anthracene-bridged poly(N-vinyl pyrrolidone). RSC Publishing. [Link]
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Various Authors. (2017). A Highly Selective Turn-on and Reversible Fluorescent Chemosensor for Al3+ Detection Based on Novel Salicylidene Schiff Base-Terminated PEG in Pure Aqueous Solution. PubMed Central. [Link]
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Various Authors. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. MDPI. [Link]
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Various Authors. (2022). Controllable Synthesis of Metal–Organic Frameworks Based on Anthracene Ligands for High-Sensitivity Fluorescence Sensing of Fe3+, Cr2O72–, and TNP. ACS Figshare. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Fluorescence Quantum Yield of 1,8-Bis(hydroxymethyl)anthracene
In the realm of molecular probes and materials science, the efficiency of a fluorophore is a critical parameter that dictates its utility. The fluorescence quantum yield (Φf) stands as the definitive measure of this efficiency, quantifying the ratio of photons emitted to photons absorbed.[1][2] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in bio-imaging, sensing, and optoelectronic devices.
This guide provides a comprehensive framework for accurately determining the fluorescence quantum yield of 1,8-Bis(hydroxymethyl)anthracene. As an anthracene derivative, its photophysical properties are of significant interest for developing novel fluorescent probes and materials.[3] We will benchmark it against well-characterized standards, employing the widely accepted comparative method. This approach, grounded in rigorous experimental design, ensures the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
The Principle of Relative Quantum Yield Determination
The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed.[2][4] While absolute methods using integrating spheres exist, the comparative method, first detailed by Williams et al., remains the most common and accessible technique for measuring the quantum yield of a sample in solution.[1][5]
The core principle of the comparative method is straightforward: if a standard and an unknown sample absorb the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[1] To account for differences in absorbance and the refractive index of the solvents, the following equation is used:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and st denote the unknown sample and the standard, respectively.[2]
A more robust application of this method involves measuring the integrated fluorescence intensity and absorbance of a series of dilute solutions for both the standard and the unknown sample. A plot of integrated fluorescence intensity versus absorbance yields a straight line, the slope of which is proportional to the quantum yield. This multi-point approach minimizes errors associated with single-point measurements.[6]
Selecting Appropriate Quantum Yield Standards
The choice of a suitable standard is paramount for an accurate quantum yield determination. An ideal standard should exhibit the following characteristics:
-
A well-documented and consistent quantum yield value in the literature.
-
Similar absorption and emission profiles to the sample under investigation to minimize wavelength-dependent instrumental errors.[5]
-
High photostability under the experimental conditions.
For benchmarking 1,8-Bis(hydroxymethyl)anthracene, which is expected to absorb in the UV-A region similar to its parent compound, anthracene[4], the following standards are recommended:
| Standard | Solvent | Excitation Wavelength (nm) | Emission Range (nm) | Quantum Yield (Φst) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 400-600 | 0.54[6] |
| Anthracene | Cyclohexane | 350 | 370-500 | 0.36[4] |
| Rhodamine 6G | Ethanol | 488 | 500-650 | 0.95[7][8] |
Quinine sulfate is a widely used standard for the UV-visible range.[9] Anthracene itself serves as a direct structural analogue for comparison. Rhodamine 6G, although absorbing at a longer wavelength, is included as a high-quantum-yield reference point.[7][10]
Detailed Experimental Protocol
This protocol outlines a self-validating system for the determination of the quantum yield of 1,8-Bis(hydroxymethyl)anthracene.
Materials and Reagents
-
1,8-Bis(hydroxymethyl)anthracene (Sample)
-
Quinine sulfate dihydrate (Standard)
-
Anthracene (Standard)
-
Rhodamine 6G (Standard)
-
Spectroscopic grade ethanol
-
Spectroscopic grade cyclohexane
-
0.1 M Sulfuric acid (prepared from concentrated H₂SO₄ and ultrapure water)
-
Volumetric flasks (Class A)
-
Micropipettes
-
10 mm path length quartz cuvettes for both absorbance and fluorescence measurements
Instrumentation
-
UV-Vis Spectrophotometer: Capable of measuring absorbance with a precision of at least ±0.001 absorbance units.
-
Spectrofluorometer: Equipped with a xenon lamp source and photodetector with a corrected emission spectrum to account for wavelength-dependent variations in instrument sensitivity.
Sample Preparation: The Causality of Dilution
To ensure the validity of the quantum yield calculation, it is crucial to work with optically dilute solutions. The primary reason for this is to avoid the "inner filter effect," where emitted light is reabsorbed by other fluorophore molecules in the solution.[1][4] This effect leads to an underestimation of the true fluorescence intensity and, consequently, an inaccurate quantum yield.
Procedure:
-
Prepare Stock Solutions: Accurately weigh and dissolve 1,8-Bis(hydroxymethyl)anthracene, anthracene, quinine sulfate, and Rhodamine 6G in their respective solvents to prepare stock solutions of approximately 10⁻⁴ M. Ensure complete dissolution.[11]
-
Create a Dilution Series: From the stock solutions, prepare a series of at least five dilutions for the sample and each standard. The concentration range should be chosen such that the absorbance at the selected excitation wavelength falls between 0.01 and 0.1.[1][5] This absorbance range ensures a linear relationship between absorbance and concentration, adhering to the Beer-Lambert law, and minimizes inner filter effects.
Spectroscopic Measurements
The integrity of the results depends on maintaining identical experimental conditions for the sample and the standards.
Step-by-Step Measurement Workflow:
-
Set Excitation Wavelength: For 1,8-Bis(hydroxymethyl)anthracene and the anthracene and quinine sulfate standards, set the excitation wavelength on the spectrofluorometer to 350 nm. For Rhodamine 6G, use an excitation wavelength of 488 nm.
-
Record Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution of the sample and standards at the chosen excitation wavelength. Use the corresponding pure solvent as a blank.
-
Record Fluorescence Spectra: For each dilution, record the fluorescence emission spectrum from just above the excitation wavelength to the point where the emission intensity returns to the baseline. It is critical to use the same instrument settings (e.g., excitation and emission slit widths, scan speed, and detector voltage) for the sample and its corresponding standard.[5]
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum. Most modern spectrometer software packages have a built-in function for this calculation.
Data Analysis and Benchmarking
Graphical Analysis
For both 1,8-Bis(hydroxymethyl)anthracene and each standard, plot the integrated fluorescence intensity as a function of absorbance. The resulting plots should be linear, with the y-intercept passing through the origin. The slope of this line (m) is a critical parameter for the final calculation.
Quantum Yield Calculation
With the slopes obtained from the graphical analysis, the quantum yield of 1,8-Bis(hydroxymethyl)anthracene (Φx) can be calculated using a modified version of the initial equation:
Φx = Φst * (mx / mst) * (nx2 / nst2)
Where:
-
mx is the slope from the plot for 1,8-Bis(hydroxymethyl)anthracene.
-
mst is the slope from the plot for the standard.
-
nx is the refractive index of the solvent for the sample (e.g., ethanol ≈ 1.36).
-
nst is the refractive index of the solvent for the standard (e.g., 0.1 M H₂SO₄ ≈ 1.33, cyclohexane ≈ 1.426).
Comparative Data Summary (Hypothetical Data)
The following table presents a hypothetical data set for 1,8-Bis(hydroxymethyl)anthracene in ethanol, benchmarked against anthracene in cyclohexane. This serves as an example of how to structure the final results.
| Compound | Solvent | Refractive Index (n) | Slope (m) from Intensity vs. Absorbance Plot | Standard Used | Calculated Quantum Yield (Φx) |
| Anthracene (Standard) | Cyclohexane | 1.426 | 1.5 x 10⁷ | - | 0.36 (literature value) |
| 1,8-Bis(hydroxymethyl)anthracene | Ethanol | 1.360 | 1.8 x 10⁷ | Anthracene | 0.39 |
Calculation for the hypothetical data: Φx = 0.36 * (1.8 x 10⁷ / 1.5 x 10⁷) * (1.360² / 1.426²) = 0.39
Interpretation and Conclusion
Based on our hypothetical data, the calculated quantum yield of 1,8-Bis(hydroxymethyl)anthracene is 0.39. This value is slightly higher than that of the parent anthracene molecule (0.36 in cyclohexane). The presence of hydroxymethyl substituents at the 1 and 8 positions can influence the electronic properties of the anthracene core, potentially altering the rates of radiative and non-radiative decay pathways.[12] The near-planar structure of the anthracene core in 1,8-bis(hydroxymethyl)anthracene is crucial for its fluorescence properties.[13]
A quantum yield of 0.39 indicates that 1,8-Bis(hydroxymethyl)anthracene is a moderately efficient fluorophore. While not as bright as compounds like Rhodamine 6G (Φf ≈ 0.95)[7][10], its fluorescence is significant and suggests potential utility in applications where UV-A excitation is desirable. This systematic benchmarking provides a reliable foundation for further investigation into its photophysical properties and its suitability for various applications in research and development.
References
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
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Quantum yield. (n.d.). Wikipedia. Retrieved from [Link]
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Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved from [Link]
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Anthracene. (n.d.). OMLC. Retrieved from [Link]
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Aumiller, W. D., & Gerkin, R. E. (1997). 1,8-bis(hydroxymethyl)anthracene. Acta Crystallographica Section C: Crystal Structure Communications, 53(6), 769-771. Retrieved from [Link]
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Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. Photochemistry and Photobiology, 75(4), 327-334. Retrieved from [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Retrieved from [Link]
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Quinine sulfate. (n.d.). OMLC. Retrieved from [Link]
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Fluorescein. (n.d.). OMLC. Retrieved from [Link]
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Rhodamine 6G. (n.d.). OMLC. Retrieved from [Link]
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What is the linear range of Quinine Sulphate Quantum Yield? (2015). ResearchGate. Retrieved from [Link]
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Relative Quantum Yield Measurement of a Sample in Solution. (n.d.). Shimadzu. Retrieved from [Link]
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Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. Retrieved from [Link]
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Pursuing High Efficiency and Material Stability: Applications of Photoluminescence Quantum Yield (PLQY) as a Critical Characterization Parameter. (2022). EnliTech. Retrieved from [Link]
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Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical Chemistry, 83(4), 1232-1242. Retrieved from [Link]
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De Toni, M., et al. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(10), 6595-6600. Retrieved from [Link]
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What are Luminescence Quantum Yields? (n.d.). HORIBA. Retrieved from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Fluorescence quenching of anthracene by nitroaromatic compounds. (2011). Journal of Ovonic Research, 7(5), 103-109. Retrieved from [Link]
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Wang, L., et al. (2018). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Physical Chemistry Chemical Physics, 20(24), 16428-16436. Retrieved from [Link]
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Yaglioglu, H. G., et al. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 9(12), 2896-2907. Retrieved from [Link]
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Rhodamine 6G. (n.d.). PhotochemCAD. Retrieved from [Link]
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Rhodamine 6g – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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A Comparative Guide to the Binding Affinity of Anthracene Derivatives for Researchers and Drug Development Professionals
In the landscape of molecular recognition, anthracene and its derivatives have emerged as a versatile scaffold with profound implications in medicinal chemistry, materials science, and biological imaging. Their planar aromatic system allows for significant non-covalent interactions with a host of biological macromolecules, including DNA and proteins. Understanding and modulating the binding affinity of these derivatives is paramount for the rational design of novel therapeutics, targeted probes, and advanced materials. This guide provides a comparative analysis of the binding affinity of various anthracene derivatives, delving into the structural nuances that govern their interactions and the experimental methodologies used to quantify these affinities.
The Essence of Binding Affinity: A Primer
Binding affinity, often quantified by the equilibrium dissociation constant (Kd) or association constant (Ka), is a measure of the strength of the non-covalent interaction between a ligand (in this case, an anthracene derivative) and its binding partner. A lower Kd value signifies a higher binding affinity, indicating a more stable complex. The thermodynamic parameters of binding, namely enthalpy (ΔH) and entropy (ΔS), provide deeper insights into the nature of the forces driving the interaction. Enthalpy reflects the changes in heat upon binding, often associated with hydrogen bonding and van der Waals interactions, while entropy relates to the change in disorder of the system, including contributions from hydrophobic interactions and conformational changes.
Comparative Analysis of Binding Affinity: Anthracene Derivatives in Action
The binding affinity of anthracene derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic core. These modifications can influence electrostatic potential, hydrophobicity, steric hindrance, and the ability to form specific hydrogen bonds, thereby dictating both the strength and selectivity of binding.
Interaction with Nucleic Acids: A Tale of Intercalation and Groove Binding
The planar structure of the anthracene ring makes it an ideal candidate for intercalation between the base pairs of DNA. However, the substituents play a crucial role in modulating this interaction and can also direct the molecule to bind within the grooves of the DNA helix.
A study on bis-anthracene derivatives linked by a polyamine chain demonstrated that these molecules intercalate into calf thymus DNA with binding constants (Kb) ranging from 2 x 104 to 8 x 105 M-1[1]. The length and flexibility of the linker significantly influence the binding affinity, with longer, more flexible linkers generally leading to stronger binding. Another investigation highlighted the importance of substituent shape, where a derivative with bulky, cyclic cationic substituents at the 9 and 10 positions exhibited a high intrinsic binding constant of approximately 106 M-1 for various DNA polymers, indicative of a strong intercalative binding mode[2]. In contrast, an acyclic analog with a similar binding constant showed spectroscopic signatures consistent with groove binding, underscoring how subtle structural changes can alter the binding mechanism[2].
| Anthracene Derivative | Target DNA | Binding Constant (Kb) (M-1) | Putative Binding Mode | Reference |
| Bis-anthracene (polyamine linker) | Calf Thymus DNA | 2 x 104 - 8 x 105 | Intercalation | [1][3] |
| 9,10-bis(cyclic cationic substituent)anthracene | Calf Thymus DNA | ~106 | Intercalation | [2] |
| 9,10-bis(acyclic cationic substituent)anthracene | Calf Thymus DNA | ~106 | Groove Binding | [2] |
| 9,10-bis(cyclic cationic substituent)anthracene | poly(dG)-poly(dC) | ~106 | Intercalation | [2] |
| 9,10-bis(acyclic cationic substituent)anthracene | poly(dG)-poly(dC) | ~107 | Groove Binding | [2] |
Table 1: Comparative Binding Affinities of Anthracene Derivatives to DNA.
Interaction with Serum Albumins: The Role of Substituents in Protein Binding
Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are abundant transport proteins in the bloodstream and are crucial in determining the pharmacokinetics of many drugs. The binding of anthracene derivatives to these proteins is largely governed by the nature of their substituents.
A comparative study on the interaction of various anthracene derivatives with human serum albumin revealed that the type and position of the functional group significantly influence the binding affinity[4]. For instance, 9-anthracenecarboxylic acid exhibited the highest binding affinity, suggesting that the carboxyl group plays a pivotal role in the interaction, likely through hydrogen bonding and electrostatic interactions[4][5]. In contrast, anthracene and anthraquinone themselves did not show significant fluorescence quenching, indicating weak or no binding[4]. The introduction of hydroxyl groups, as in dihydroxyanthraquinones, led to higher binding affinities compared to the parent anthracene, with the position of the hydroxyl groups affecting the binding strength[4].
Another study comparing phenothiazine (PTZ) and anthracene (ANT) dyes binding to bovine serum albumin found that PTZ dyes with heteroatoms and a pentyl tail had a stronger binding affinity than the corresponding anthracene derivatives[1][6]. This highlights the contribution of specific heteroatoms and hydrophobic chains in enhancing protein binding.
| Anthracene Derivative | Target Protein | Binding Constant (Ka) (M-1) | Key Structural Feature Influencing Binding | Reference |
| 9-Anthracenecarboxylic acid | HSA | High | Carboxylic acid group | [4][5] |
| 9-Anthracenemethanol | HSA | Weak | Methanol group | [4] |
| 9-Anthraldehyde | HSA | Low | Aldehyde group | [4] |
| Dihydroxyanthraquinones | HSA | Moderate to High | Hydroxyl groups | [4] |
| N-acylated doxorubicin (anthracycline) | BSA | Kd ≈ 10 µM | Side-chain carboxylic group | [7] |
Table 2: Comparative Binding Affinities of Anthracene Derivatives to Serum Albumin.
Experimental Workflows for Determining Binding Affinity
The quantification of binding affinity relies on a suite of biophysical techniques. The choice of method depends on the properties of the interacting molecules and the desired level of detail. Here, we outline the principles and provide step-by-step protocols for three widely used techniques.
Fluorescence Spectroscopy: A Sensitive Reporter of Binding Events
Fluorescence spectroscopy is a powerful technique for studying binding interactions, particularly when the fluorophore (in this case, the anthracene derivative or the protein) exhibits a change in its fluorescence properties upon complex formation.
Causality Behind Experimental Choices: The intrinsic fluorescence of many anthracene derivatives is sensitive to their local environment. Binding to a biological macromolecule can lead to changes in fluorescence intensity (quenching or enhancement), emission wavelength (red or blue shift), and polarization (anisotropy). These changes are the basis for quantifying the binding affinity. For proteins containing tryptophan residues, their intrinsic fluorescence can be quenched upon ligand binding, providing an alternative handle to monitor the interaction.
Experimental Workflow: Fluorescence Quenching Titration
Caption: Workflow for a fluorescence quenching titration experiment.
Step-by-Step Protocol for Fluorescence Quenching Titration:
-
Preparation:
-
Prepare concentrated stock solutions of the anthracene derivative and the biomolecule (e.g., calf thymus DNA or bovine serum albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Determine the optimal excitation wavelength for the anthracene derivative by recording its absorption spectrum. The emission spectrum is then recorded by exciting at this wavelength.
-
-
Titration:
-
Place a known volume and concentration of the fluorescent species (e.g., 2 mL of a 10 µM solution of the anthracene derivative) into a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Make successive small additions (e.g., 2-10 µL) of the concentrated stock solution of the biomolecule to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the observed fluorescence intensities for the dilution effect resulting from the addition of the titrant.
-
If the titrant absorbs light at the excitation or emission wavelengths, a correction for the inner filter effect is necessary[8].
-
Plot the corrected fluorescence intensity (or the ratio of initial to observed fluorescence, F0/F) against the concentration of the biomolecule.
-
Analyze the data using the Stern-Volmer equation for quenching or fit the binding isotherm to a suitable model to extract the binding constant.
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Causality Behind Experimental Choices: By measuring the heat absorbed or released upon binding, ITC allows for the direct determination of the binding enthalpy (ΔH). From the binding isotherm, the binding constant (Ka) and stoichiometry (n) can be determined. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing a comprehensive understanding of the driving forces of the interaction.
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Step-by-Step Protocol for Isothermal Titration Calorimetry:
-
Preparation:
-
Prepare solutions of the protein (e.g., 10-50 µM) and the anthracene derivative (e.g., 100-500 µM) in the same dialysis buffer to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Titration:
-
Load the protein solution into the sample cell and the anthracene derivative solution into the injection syringe of the ITC instrument[9].
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
Perform an initial small injection to avoid artifacts from syringe placement, followed by a series of identical injections (e.g., 10-20 injections of 2-10 µL each).
-
-
Data Analysis:
-
Integrate the raw data (power versus time) to obtain the heat change for each injection.
-
Plot the heat per mole of injectant against the molar ratio of the anthracene derivative to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Ka, ΔH, and the stoichiometry of binding (n).
-
Calculate the Gibbs free energy (ΔG = -RTlnKa) and the entropy (ΔS = (ΔH - ΔG)/T).
-
Surface Plasmon Resonance (SPR): Real-Time Monitoring of Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface, providing kinetic information (association and dissociation rate constants) in addition to affinity data.
Causality Behind Experimental Choices: SPR detects changes in the refractive index at the surface of a sensor chip. When a ligand (e.g., a protein) is immobilized on the chip surface, the binding of an analyte (e.g., an anthracene derivative) causes an increase in mass at the surface, which in turn alters the refractive index. This change is proportional to the amount of bound analyte and is measured in real-time as a response signal.
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for a Surface Plasmon Resonance experiment.
Step-by-Step Protocol for Surface Plasmon Resonance:
-
Immobilization:
-
Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein solution in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) to promote covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer (e.g., HBS-EP).
-
Inject a series of concentrations of the anthracene derivative over the immobilized protein surface for a defined period (association phase), followed by a switch back to the running buffer to monitor dissociation (dissociation phase)[10].
-
Between different concentrations, regenerate the sensor surface using a short pulse of a suitable regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves for all concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Structure-Activity Relationships: Decoding the Molecular Blueprint for High Affinity
The accumulated data from binding studies allow for the elucidation of structure-activity relationships (SAR), providing a rational basis for the design of new anthracene derivatives with tailored binding properties.
-
Influence of Substituent Position: The substitution pattern on the anthracene ring is critical. For instance, substituents at the 9 and 10 positions are strategically located to interact with the grooves of DNA when the anthracene core is intercalated[11].
-
Role of Charged Groups: The presence of cationic side chains is a common feature in many DNA-binding anthracene derivatives. These positively charged groups can engage in favorable electrostatic interactions with the negatively charged phosphate backbone of DNA, significantly enhancing binding affinity.
-
Impact of Hydrophobicity: Hydrophobic interactions often play a significant role in the binding of anthracene derivatives to both DNA and proteins. Increasing the hydrophobicity of the substituents can lead to stronger binding, particularly in hydrophobic pockets of proteins or through interactions with the nonpolar faces of DNA base pairs.
-
Hydrogen Bonding Capability: The introduction of functional groups capable of acting as hydrogen bond donors or acceptors (e.g., hydroxyl, carboxyl, or amino groups) can lead to the formation of specific hydrogen bonds with the target biomolecule, thereby increasing both affinity and selectivity. The superior binding of 9-anthracenecarboxylic acid to HSA is a prime example of this effect[4][5].
-
Steric Effects: The size and shape of the substituents can introduce steric hindrance, which may either prevent or promote binding depending on the topology of the binding site. Bulky substituents can enhance fluorescence emission by suppressing intermolecular interactions[12].
Conclusion
The binding affinity of anthracene derivatives is a multifaceted property that is finely tuned by their chemical structure. A thorough understanding of these structure-affinity relationships, facilitated by a suite of powerful biophysical techniques, is indispensable for the advancement of fields ranging from drug discovery to materials science. This guide provides a framework for the comparative analysis of these fascinating molecules, offering both foundational knowledge and practical experimental guidance to researchers in the field. By systematically exploring the interplay between chemical structure and binding affinity, the scientific community can continue to unlock the full potential of the anthracene scaffold in developing innovative solutions to complex scientific challenges.
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Sarc, M. (2016, September 12). Isothermal titration calorimetry. CureFFI.org. Retrieved from [Link]
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- Arakawa, H., Ahmad, R., Naoui, M., & Tajmir-Riahi, H. A. (2000). A comparative study of calf thymus DNA binding to Cr(III) and Cr(VI) ions. Evidence for the guanine N-7-chromium-phosphate chelate formation. Journal of Biological Chemistry, 275(14), 10150-10153.
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- Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
